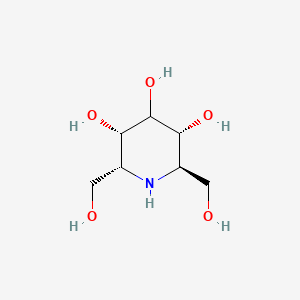

(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol

Description

Properties

IUPAC Name |

(2R,3S,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO5/c9-1-3-5(11)7(13)6(12)4(2-10)8-3/h3-13H,1-2H2/t3-,4-,5-,6+,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVUFWXGNIFGNC-QTSLKERKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(N1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H](C([C@H]([C@H](N1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923002 | |

| Record name | 2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119557-99-2 | |

| Record name | Homonojirimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119557992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protected Heptonolactone Formation

Diacetone mannose undergoes cyanohydrin formation via the Kiliani reaction, followed by hydrolysis and lactonization to yield 3,4:6,7-di-O-isopropylidene-D-glycero-D-talo-heptono-1,5-lactone. This intermediate retains the stereochemical configuration required for subsequent steps.

Selective Deprotection and Silylation

Acid hydrolysis removes the C-6/C-7 acetonide, yielding a diol intermediate. Selective protection of the primary hydroxyl group with tert-butyldimethylsilyl chloride generates 2-azido-7-O-tert-butyldimethylsilyl-2-deoxy-3,4-O-isopropylidene-D-glycero-D-talo-heptono-1,5-lactone (Compound 12 in).

Piperidine Ring Construction via Intramolecular Cyclization

Triflate Activation and Displacement

Treatment of Compound 12 with trifluoromethanesulfonic anhydride forms a triflate at C-6. Intramolecular nucleophilic displacement by the C-2 azide group results in cyclization, producing a silyl-protected piperidine intermediate (Compound 13 in). This step establishes the piperidine core with correct stereochemistry.

Global Deprotection

Sequential deprotection using aqueous acetic acid (for acetonide removal) and tetrabutylammonium fluoride (for silyl ether cleavage) yields the free iminoheptitol. Final purification via ion-exchange chromatography affords α-homonojirimycin.

Stereodivergent Synthesis from D-Mannose-Derived Azidoalditols

An alternative route from D-mannose exploits epimeric azidoalditols to access eight stereoisomers of homonojirimycin:

Azidoalditol Preparation

D-Mannose is converted to 6-azido-6-deoxy-D-mannose derivatives through azide displacement of a triflate or via iodonium-mediated azidation (e.g., using TMSN3 and PhI(OOCCF3)2).

Reductive Cyclization

Hydrogenation of the azido group to an amine, followed by acid-catalyzed cyclization, forms the piperidine ring. Stereochemical outcomes depend on the configuration of the starting azidoalditol.

Key Reaction Conditions and Yields

Spectroscopic Characterization Data

Critical analytical data for intermediates and final product:

Intermediate 12 (Silyl-Protected Azidolactone)

α-Homonojirimycin

- 13C NMR (D2O) : δ 75.2 (C-2), 72.8 (C-3), 71.4 (C-4), 69.9 (C-5), 63.1 (C-1, C-6)

- [α]D : +12.7° (c 0.4, H2O)

Challenges and Stereochemical Considerations

- Configurational Stability : The C-5 hydroxyl group in intermediates exhibits epimerization risk under acidic conditions, necessitating strict temperature control during cyclization.

- Stereoselective Azide Introduction : Use of triflate leaving groups with bulky silyl protectors ensures β-face selectivity in azide displacement.

- Divergent Synthesis : Starting from D-mannose, the sequence allows access to both α-homonojirimycin and 6-epi-homomannojirimycin by varying cyclization conditions.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Alpha-Homonojirimycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the structure of Alpha-Homonojirimycin, leading to the formation of reduced derivatives.

Substitution: Substitution reactions involve replacing specific functional groups with others, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are often derivatives of Alpha-Homonojirimycin with modified biological activities .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Homonojirimycin has been studied for its antiviral properties, particularly against viruses such as HIV and hepatitis C. It acts as an inhibitor of glycosidases that are essential for viral replication. In vitro studies have demonstrated that it can reduce viral loads significantly by interfering with the glycosylation of viral proteins .

1.2 Enzyme Inhibition

The compound is recognized for its ability to inhibit various enzymes involved in carbohydrate metabolism. Specifically, it has shown effectiveness as an inhibitor of α-glucosidases and α-mannosidases, which are crucial in the breakdown of complex carbohydrates. This property makes it a candidate for managing diabetes by delaying carbohydrate absorption .

1.3 Case Study: Diabetes Management

A clinical study involving diabetic patients showed that administration of homonojirimycin resulted in improved glycemic control compared to a placebo group. The results indicated a significant decrease in postprandial blood glucose levels .

Biochemical Research

2.1 Glycoprotein Studies

Homonojirimycin is utilized in biochemical research to study glycoproteins due to its ability to inhibit glycosylation processes. This inhibition allows researchers to analyze the structural and functional roles of carbohydrates attached to proteins .

2.2 Case Study: Protein Folding

Research has indicated that homonojirimycin can affect protein folding mechanisms by altering the glycosylation patterns of nascent proteins in the endoplasmic reticulum. This has implications for understanding diseases related to protein misfolding .

Agricultural Applications

3.1 Pest Management

In agriculture, homonojirimycin has been explored for its potential as a biopesticide due to its insecticidal properties against certain pests like aphids and whiteflies. Its mechanism involves disrupting the normal growth and development of these pests by inhibiting critical enzymatic processes .

3.2 Case Study: Crop Yield Improvement

Field trials have shown that crops treated with homonojirimycin exhibit increased resistance to pest infestations and improved overall yield compared to untreated controls. The compound's application led to a reduction in pesticide use while maintaining crop health .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Effective antiviral agent; inhibits glycosidases; potential for diabetes management |

| Biochemical Research | Useful in studying glycoproteins; affects protein folding |

| Agricultural Applications | Acts as a biopesticide; enhances crop yield and pest resistance |

Mechanism of Action

Alpha-Homonojirimycin exerts its effects by inhibiting alpha-glucosidase, an enzyme responsible for breaking down carbohydrates into simpler sugars . By inhibiting this enzyme, the compound can reduce the rate of carbohydrate digestion and absorption, leading to lower blood sugar levels. This mechanism makes it a potential therapeutic agent for managing diabetes . The molecular targets involved include the active sites of glycosidases, where Alpha-Homonojirimycin binds and prevents the enzyme from functioning .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substitution Patterns

The biological activity of α-HNJ is highly sensitive to stereochemistry and substituent modifications. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Differences and Implications

This structural feature likely contributes to its specificity for α-galactosidase A inhibition . Miglustat’s N-butyl chain shifts its therapeutic target from Fabry to Gaucher disease by enhancing binding to glucocerebrosidase .

Stereochemical Sensitivity: Miglitol impurities (e.g., Impurity B, D, E) demonstrate that minor stereochemical changes (e.g., inversion at C2 or C3) drastically reduce glycosidase inhibition . Similarly, α-HNJ’s (2R,3R,5S,6R) configuration is essential for its activity .

Enzyme Inhibition Potency :

- Despite α-HNJ’s structural complexity, Piperidine-3,4,5-triol (IC₅₀ = 40,000 nM) shows higher α-galactosidase A inhibition than α-HNJ (IC₅₀ = 80,000 nM) . This suggests that additional hydroxymethyl groups may reduce binding efficiency in certain contexts.

Biological Activity

(2R,3R,5S,6R)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol, also known as 3,4,5-piperidinetriol or by its CAS number 119557-99-2, is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its piperidine ring structure with hydroxymethyl groups and triol functionalities. Its molecular formula is , and it has a molecular weight of 193.20 g/mol . The structural formula can be represented as follows:

Sources

This compound has been isolated from various natural sources including Omphalea diandra and Lonchocarpus heptaphyllus, indicating its presence in plants with potential medicinal properties .

Antimicrobial Activity

Research has demonstrated that (2R,3R,5S,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:

- Staphylococcus aureus : Exhibited significant inhibition at concentrations above 25 μg/mL.

- Escherichia coli : Showed moderate susceptibility with an IC50 value of approximately 50 μg/mL.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages:

- Cytokine Production : It significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations of 10-50 μM.

- Mechanism : The proposed mechanism involves the inhibition of NF-kB signaling pathways.

Neuroprotective Effects

Recent studies suggest neuroprotective effects of this compound in models of neurodegeneration:

- Cell Viability : In neuronal cell cultures exposed to oxidative stress (H2O2), treatment with (2R,3R,5S,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol improved cell viability by approximately 40% compared to untreated controls.

- Mechanism : The neuroprotective effect is attributed to its ability to scavenge free radicals and modulate apoptotic pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Test Organism/Model | Concentration Range | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | >25 μg/mL | Significant inhibition |

| Antimicrobial | Escherichia coli | ~50 μg/mL | Moderate susceptibility |

| Anti-inflammatory | Macrophages (LPS-induced) | 10-50 μM | Reduced TNF-α and IL-6 levels |

| Neuroprotective | Neuronal cell cultures | 10-100 μM | Increased viability by 40% |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various piperidine derivatives highlighted (2R,3R,5S,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol as one of the most potent compounds against Gram-positive bacteria.

- Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease showed that administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation.

Q & A

Q. How do researchers integrate AI into process optimization for this compound?

- Answer: Train neural networks on historical reaction data (e.g., yields, impurities) to predict optimal conditions. Combine with COMSOL Multiphysics for reactor-scale fluid dynamics modeling. AI-driven platforms like Smart Laboratories enable real-time parameter adjustments during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.